molecular formula C17H25N3O3S B5650486 1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

Cat. No. B5650486
M. Wt: 351.5 g/mol
InChI Key: SECCDHZYLVCYGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific details on the synthesis of this exact compound are scarce, the general approach to synthesizing similar piperazine derivatives involves multistep organic reactions. These can include nucleophilic substitution reactions, ring closure strategies to form the piperazine core, and subsequent functionalization of the piperazine ring. For example, Kumar et al. (2017) described the synthesis of novel piperazine derivatives starting from basic heterocyclic compounds, indicating a complex multi-step process that often involves condensation reactions, cyclization, and functional group transformations (J. Kumar et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds typically features a piperazine ring as a central scaffold, substituted with various functional groups that impart distinct chemical properties. The presence of thiazole and furanyl rings in this molecule suggests potential for specific molecular interactions due to the heteroatoms and the conjugated system. The exact conformation and electronic distribution within the molecule would be influenced by these heterocyclic components, potentially affecting its binding affinity to biological targets. Structural analyses through techniques like X-ray crystallography or NMR spectroscopy provide insights into the three-dimensional conformation and electronic environment of these molecules. Sanjeevarayappa et al. (2015) provide an example of such analysis for a related piperazine compound, demonstrating the utility of X-ray diffraction studies in elucidating molecular structure (C. Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Piperazine derivatives can undergo various chemical reactions, primarily at the nitrogen atoms, which are nucleophilic sites. These reactions include alkylation, acylation, and the formation of amides or sulfonamides, allowing for the introduction of diverse substituents. The presence of the thiazole ring adds to the chemical versatility, enabling reactions like S-alkylation or the formation of thiazolium salts under certain conditions. The specific reactivity patterns of such compounds are dictated by the electronic nature of the substituents and the inherent reactivity of the piperazine and thiazole rings.

Physical Properties Analysis

The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline structure, are influenced by the nature and position of substituents on the piperazine ring. Compounds with more polar substituents tend to have higher solubility in polar solvents, while the introduction of bulky groups can affect the melting point and crystallinity. The study by Xia (2015) on 1,3,4-thiadiazole amide compounds containing piperazine highlights the impact of different substituents on the physical properties of such molecules (Z. Xia, 2015).

properties

IUPAC Name

[4-(4-methyl-2-propan-2-yl-1,3-thiazole-5-carbonyl)piperazin-1-yl]-(oxolan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3S/c1-11(2)15-18-12(3)14(24-15)17(22)20-8-6-19(7-9-20)16(21)13-5-4-10-23-13/h11,13H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SECCDHZYLVCYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(C)C)C(=O)N2CCN(CC2)C(=O)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2-Isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine

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